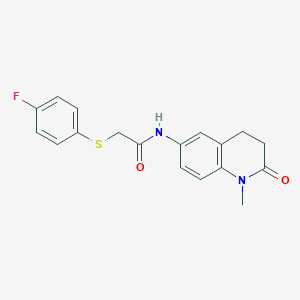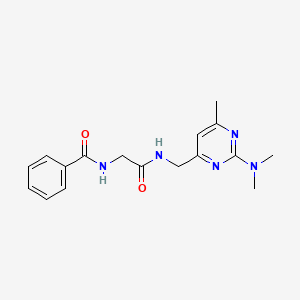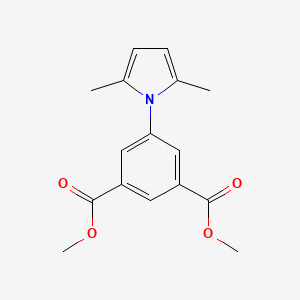
Cyclopentylmethyl methanesulfonate
概述
描述
Cyclopentylmethyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates Methanesulfonates are known for their role as alkylating agents in various chemical reactions this compound is particularly interesting due to its unique structure, which combines a cyclopentyl group with a methanesulfonate ester
作用机制
Target of Action
Cyclopentylmethyl methanesulfonate (CPMM) is a type of methanesulfonate ester, which are known to be biological alkylating agents . These agents primarily target nucleophilic sites within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Mode of Action
The alkyl-oxygen bonds of methanesulfonate esters like CPMM undergo fission and react within the intracellular milieu . This interaction with its targets leads to alkylation, a process that can result in changes at a molecular level .
Biochemical Pathways
Methanesulfonate esters, in general, are known to interact with various biochemical pathways due to their alkylating properties . These interactions can lead to a variety of downstream effects, depending on the specific targets and the cellular context.
Pharmacokinetics
Methanesulfonate esters are generally known to have complex pharmacokinetics . For instance, colistin methanesulfonate, a related compound, is administered as a prodrug and is mainly distributed within the extracellular space due to its large molecular weight and cationic properties at physiological pH . Renal clearance is typically low, but dosing regimens should be adapted to the renal function of the patient .
Result of Action
The molecular and cellular effects of CPMM’s action are likely to be diverse, given its role as an alkylating agent . Alkylation can lead to a variety of outcomes, including changes in protein function, disruption of DNA replication, and induction of cell death .
Action Environment
The action, efficacy, and stability of CPMM can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment can impact the effectiveness of CPMM . Additionally, the physical properties of CPMM, such as its hydrophobicity and heat of vaporization, can influence its behavior in different environments .
准备方法
The synthesis of cyclopentylmethyl methanesulfonate typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified. The general reaction scheme is as follows:
Cyclopentylmethanol+Methanesulfonyl chloride→Cyclopentylmethyl methanesulfonate+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques to ensure high yield and purity.
化学反应分析
Cyclopentylmethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile such as an amine or an alcohol. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclopentylmethyl alkenes.
Oxidation and Reduction: While less common, the compound can also be involved in oxidation and reduction reactions, depending on the specific reagents and conditions used.
The major products formed from these reactions depend on the specific nucleophile or base used and the reaction conditions.
科学研究应用
Cyclopentylmethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to act as an alkylating agent makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through alkylation. This can help in studying the structure and function of these biomolecules.
Medicine: The compound’s alkylating properties are explored in the development of new therapeutic agents, particularly in the field of oncology, where alkylating agents are used to disrupt the DNA of cancer cells.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
相似化合物的比较
Cyclopentylmethyl methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl methanesulfonate: A simpler ester with a methyl group instead of a cyclopentylmethyl group. It is also used as an alkylating agent but has different reactivity and applications.
Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group. It is used in mutagenesis studies and has different physical and chemical properties.
Isopropyl methanesulfonate: Another related compound with an isopropyl group. It has unique reactivity and is used in different synthetic applications.
This compound is unique due to its cyclopentylmethyl group, which imparts different steric and electronic properties compared to simpler methanesulfonate esters. This uniqueness makes it valuable in specific synthetic and research applications where other methanesulfonates may not be suitable.
属性
IUPAC Name |
cyclopentylmethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-11(8,9)10-6-7-4-2-3-5-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIWHJYKXOMZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2875921.png)
![1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875922.png)

![Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate](/img/structure/B2875926.png)
![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)
![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)
![2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875931.png)


![2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide](/img/structure/B2875936.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2875937.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2875941.png)
